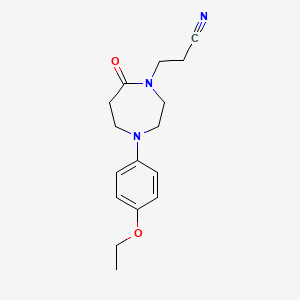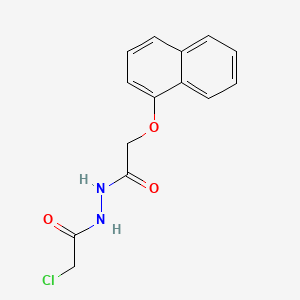
2-chloro-N'-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of acylhydrazines, which are known for their diverse biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide typically involves the reaction of 2-chloro-N-(naphthalen-2-yl)acetamide with hydrazine hydrate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
This includes optimizing reaction conditions, solvent selection, and purification methods to ensure cost-effective and efficient production on an industrial scale .
化学反応の分析
Types of Reactions
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
科学的研究の応用
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of electroluminescent devices and environmentally friendly insecticides.
作用機序
The mechanism of action of 2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with various biological molecules, which can lead to changes in their structure and function . This interaction can result in the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .
類似化合物との比較
Similar Compounds
2-chloro-N-(naphthalen-2-yl)acetamide: A related compound with similar structural features and biological activities.
2-(naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Another acylhydrazine derivative with comparable properties.
Uniqueness
2-chloro-N’-(2-(naphthalen-1-yloxy)acetyl)acetohydrazide is unique due to its specific structural features, which contribute to its distinct biological activities and applications. The presence of the naphthalen-1-yloxy group enhances its ability to interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C14H13ClN2O3 |
|---|---|
分子量 |
292.72 g/mol |
IUPAC名 |
N'-(2-chloroacetyl)-2-naphthalen-1-yloxyacetohydrazide |
InChI |
InChI=1S/C14H13ClN2O3/c15-8-13(18)16-17-14(19)9-20-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,18)(H,17,19) |
InChIキー |
OGRMQMRFHPJZPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)

![8-(2-Hydroxy-2-methylcyclopentyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B12300201.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12300208.png)
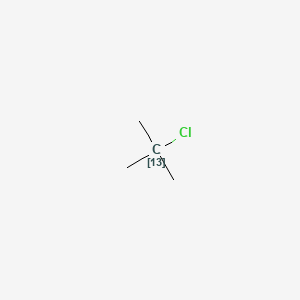
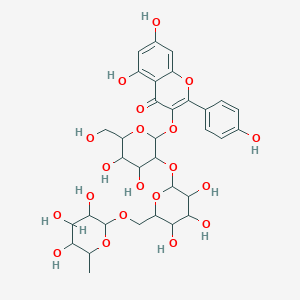
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)


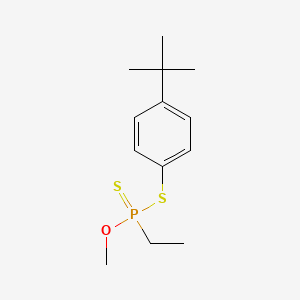
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
